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Abstract
E 7820 is an investigational small molecule with a multifaceted mechanism of action in cancer

cells, demonstrating potential as both a targeted protein degrader and an antiangiogenic agent.

This guide provides a comprehensive overview of the core mechanisms of E 7820, focusing on

its role as a molecular glue that induces the degradation of the RNA-binding protein RBM39,

and its function as an inhibitor of integrin α2 expression, a key regulator of angiogenesis.

Detailed experimental protocols, quantitative data from preclinical and clinical studies, and

visualizations of the associated signaling pathways are presented to offer a thorough

understanding of E 7820's therapeutic potential.

Core Mechanism of Action: RBM39 Degradation via
Molecular Glue Induction
E 7820 functions as a "molecular glue," a novel therapeutic modality that induces the proximity

of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and

subsequent degradation by the proteasome. In the case of E 7820, the primary target is the

RNA-binding motif protein 39 (RBM39).
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E 7820 mediates the interaction between RBM39 and DDB1-CUL4 Associated Factor 15

(DCAF15), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. By binding to

a shallow pocket on DCAF15, E 7820 creates a novel interface that is recognized by the RRM2

domain of RBM39.[1][2] This ternary complex formation (DCAF15-E 7820-RBM39) triggers the

polyubiquitination of RBM39, marking it for degradation by the 26S proteasome.[3] The

degradation of RBM39, a key splicing factor, leads to global disruption of RNA splicing, which is

particularly cytotoxic to cancer cells with existing mutations in splicing factor genes (e.g.,

SF3B1, SRSF2, U2AF1), a concept known as synthetic lethality.[4]

Cellular Environment

E 7820 DCAF15Binds to

CUL4-DDB1
E3 Ligase Complex

Part of

UbiquitinRecruits

RBM39

Recruited by
E 7820-bound DCAF15

Proteasome
Targeted for
Degradation

Aberrant RNA Splicing

Loss leads to

Degrades
Polyubiquitination

Apoptosis
Induces

E 7820-mediated RBM39 Degradation Pathway

Endothelial Cell

E 7820 Integrin α2 mRNA

Suppresses
Expression Integrin α2 ProteinTranslation

Cell Adhesion

Mediates

Cell ProliferationMediates

Tube FormationMediates

Angiogenesis

E 7820-mediated Inhibition of Angiogenesis

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 4 Tech Support

https://www.benchchem.com/product/b1684016?utm_src=pdf-body
https://www.benchchem.com/product/b1684016?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31693911/
https://pascal-cofc.library.cofc.edu/discovery/fulldisplay/cdi_osti_scitechconnect_1578240/01PASCAL_COFC:COFC
https://www.benchchem.com/product/b1684016?utm_src=pdf-body
https://www.researchgate.net/figure/RBM39-degradation-and-RNA-mis-splicing-via-aryl-sulfonamides-is-DCAF15-dependent-a-b_fig4_359278395
https://pmc.ncbi.nlm.nih.gov/articles/PMC10681888/
https://www.benchchem.com/product/b1684016?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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